(S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride

Dopamine transporter Enantioselectivity Reuptake inhibition

(S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride (also designated L-threo-ethylphenidate hydrochloride or (−)-ethylphenidate) is the (S,S)-configured enantiomer of the ethyl ester analog of methylphenidate. It belongs to the phenidate class of arylalkyl piperidine esters and functions as the pharmacologically less-active enantiomer relative to its (R,R) counterpart.

Molecular Formula C15H22ClNO2
Molecular Weight 283.79 g/mol
CAS No. 214149-46-9
Cat. No. B157917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride
CAS214149-46-9
SynonymsRitalinic Acid ethyl ester
Molecular FormulaC15H22ClNO2
Molecular Weight283.79 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl
InChIInChI=1S/C15H21NO2.ClH/c1-2-18-15(17)14(12-8-4-3-5-9-12)13-10-6-7-11-16-13;/h3-5,8-9,13-14,16H,2,6-7,10-11H2,1H3;1H/t13-,14-;/m0./s1
InChIKeyZNSNAOXTBUHNKX-IODNYQNNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride (CAS 214149-46-9): Chiral Phenidate Reference Standard for Enantioselective Research and Pharmaceutical QC


(S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride (also designated L-threo-ethylphenidate hydrochloride or (−)-ethylphenidate) is the (S,S)-configured enantiomer of the ethyl ester analog of methylphenidate. It belongs to the phenidate class of arylalkyl piperidine esters and functions as the pharmacologically less-active enantiomer relative to its (R,R) counterpart [1]. This compound is formally recognized as Methylphenidate Hydrochloride EP Impurity E and is listed as a scheduled substance under international drug conventions, making its authenticated reference material essential for forensic toxicology, pharmaceutical impurity profiling, and enantioselective pharmacokinetic studies [2].

Why Enantiomeric Identity and Reference-Grade Purity of (S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate HCl Cannot Be Assumed from Generic or Racemic Sources


The pharmacological activity of ethylphenidate is exquisitely stereospecific: the (R,R)-(+)-enantiomer exhibits potent dopamine transporter (DAT) inhibition (IC50 ~27 nM), while the (S,S)-(−)-enantiomer is approximately 64-fold less potent (IC50 ~1730 nM) and produces no significant locomotor activation in vivo [1]. Commercial or non-pharmaceutical ethylphenidate samples frequently contain variable enantiomeric ratios, 5–40% total impurities, and residual solvents that confound analytical identification and biological interpretation . Without authenticated (S,S)-enantiomer reference material of certified purity (≥98%), forensic identification, impurity quantification in methylphenidate formulations, and chiral pharmacokinetic studies cannot be reliably performed .

Quantitative Differentiation Evidence for (S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate Hydrochloride Against Key Comparators


DAT Reuptake Inhibition: (S,S)-Enantiomer Is 64-Fold Less Potent Than (R,R)-Enantiomer in Human Transporter Assays

The (S,S)-(−)-ethylphenidate enantiomer exhibits an IC50 of 1730 nM for inhibition of [3H]dopamine uptake at the human dopamine transporter (hDAT) expressed in HEK cells, compared to an IC50 of 27 nM for the (R,R)-(+)-enantiomer [1]. This represents a 64-fold difference in intrinsic DAT inhibitory activity between the two threo enantiomers. For additional context, cocaine—the prototypic DAT inhibitor—shows an IC50 of 367 nM in the same assay system, meaning the (S,S)-enantiomer is approximately 4.7-fold weaker than cocaine at DAT, while the (R,R)-enantiomer is 13.6-fold more potent than cocaine [1].

Dopamine transporter Enantioselectivity Reuptake inhibition

In Vivo Locomotor Activity: (S,S)-Enantiomer Produces No Significant Motor Stimulation Versus Dose-Dependent Activation by (R,R)-Enantiomer

In C57B/L mice, intraperitoneal administration of the (S,S)-(−)-enantiomer of ethylphenidate at doses of 2.5, 5.0, and 10.0 mg/kg produced no statistically significant increase in cumulative 90-minute motor activity compared to vehicle (saline) controls. In contrast, the (R,R)-(+)-enantiomer produced dose-dependent increases in motor activity at 5.0 and 10.0 mg/kg that were statistically significant (p < 0.01) [1]. At 10 mg/kg, the motor activity elevation induced by (R,R)-(+)-ethylphenidate was comparable to that of (R,R)-(+)-methylphenidate, the active pharmaceutical ingredient in Ritalin [1]. The racemic (±)-threo-ethylphenidate showed intermediate activity consistent with the summed contributions of the two enantiomers [1].

Locomotor activity In vivo pharmacology Behavioral assay

Carboxylesterase 1 (CES1) Enantioselective Hydrolysis: 6-Fold Preference for the L-(S,S) Enantiomer Over the D-(R,R) Enantiomer

Human carboxylesterase 1 (hCES1c) catalyzes the hydrolytic de-esterification of ethylphenidate to the pharmacologically inactive ritalinic acid. The CES1 enzyme exhibits pronounced enantioselectivity, preferentially hydrolyzing the L-threo (S,S)-ethylphenidate enantiomer at an approximately 6-fold higher rate than the D-threo (R,R)-enantiomer [1]. This differential enzymatic lability contributes to the significantly higher plasma concentrations of L-ethylphenidate relative to D-ethylphenidate observed in humans following co-ingestion of methylphenidate and ethanol (L-EPH >1 ng/mL vs. D-EPH in low pg/mL range) [2].

Metabolic stability Carboxylesterase 1 Enantioselective hydrolysis

Analytical Reference Standard Purity: ≥98% Certified Reference Material Versus 60–95% Typical Non-Pharmaceutical Samples

Authenticated (S,S)-ethylphenidate hydrochloride reference standards sourced from regulated suppliers carry certified purity of ≥98% by chromatographic area percent, with batch-specific certificates of analysis (COA) documenting identity, purity, and residual solvent levels . In contrast, typical non-pharmaceutical ethylphenidate samples obtained outside regulated supply chains contain 5–40% total impurities including methylphenidate cross-contamination, ethyl-ritalinic acid hydrolysis product, isomeric positional impurities, and N-dealkylation derivatives . Chiral purity is a critical quality marker: racemic or enantiomerically enriched mixtures alter both the apparent in vitro pharmacology and the toxicological profile .

Reference standard Purity profiling Forensic chemistry

Thermal Lability During GC-MS Analysis: Shared Class Liability Requiring Specialized Analytical Handling

Ethylphenidate, irrespective of enantiomeric form, undergoes partial thermal decomposition during standard GC-MS analysis at injector port temperatures above 200 °C and during the GC oven temperature ramp, degrading to 2-aryl-ethyl-acetates and 2,3,4,5-tetrahydropyridines [1]. This thermal lability is shared with methylphenidate and other phenidate analogs. Reliable identification requires reducing the injector port temperature to ≤200 °C and maintaining the GC oven temperature below 190 °C, or alternatively employing LC-ESI-MS/MS methods that avoid thermal stress entirely [1][2]. The (S,S)-enantiomer reference standard is essential for confirming that observed decomposition products originate from thermal degradation rather than being authentic impurities or co-ingredients in the sample .

GC-MS Thermal degradation Forensic analytical method

Principal Application Scenarios for (S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate Hydrochloride Based on Quantitative Differentiation Evidence


Pharmaceutical Impurity Quantification: Methylphenidate EP Impurity E Reference Standard for HPLC/LC-MS Method Validation

This compound is formally designated as Methylphenidate Hydrochloride EP Impurity E. Its ≥98% certified purity and batch-specific COA [1] enable its use as a calibrated reference standard for quantifying the ethyl ester transesterification impurity in methylphenidate active pharmaceutical ingredient (API) and finished dosage forms. The (S,S) enantiomer's 64-fold weaker DAT activity (IC50 1730 nM vs. 27 nM for the active (R,R) form) [2] means that accurate impurity quantification is essential: even sub-percent contamination of methylphenidate with the racemic ethyl ester could introduce pharmacologically active (R,R)-ethylphenidate, altering the product's clinical pharmacology. Regulatory submissions (ANDA, DMF) require impurity reference standards traceable to EP or USP monographs [1].

Forensic Toxicology: Enantioselective Confirmation of Ethylphenidate in Biological Matrices and Seized Drug Analysis

Forensic laboratories analyzing seized drug samples or post-mortem biological specimens must unambiguously identify ethylphenidate and distinguish it from methylphenidate and other phenidate analogs. The (S,S)-ethylphenidate reference standard enables: (a) confirmation of retention time and mass spectral match under both standard and thermally de-rated GC-MS conditions (injector ≤200 °C, oven <190 °C) [1]; (b) chiral chromatographic separation to determine enantiomeric composition, critical because the (R,R) and (S,S) enantiomers have profoundly different pharmacological activities [2]; and (c) accurate quantification using matrix-matched calibration curves. The compound's thermal degradation profile [1] means its reference standard is indispensable for distinguishing genuine sample components from GC artifacts.

Enantioselective Pharmacokinetic and Drug Metabolism Studies: CES1-Mediated Hydrolysis Substrate

The (S,S)-ethylphenidate enantiomer serves as a key substrate for investigating human carboxylesterase 1 (CES1) enantioselectivity. Its approximately 6-fold preferential hydrolysis by CES1 relative to the (R,R) enantiomer [3] provides a well-characterized probe for studying CES1 pharmacogenetics, drug-drug interactions involving ester-containing co-medications, and the impact of CES1 polymorphisms on phenidate metabolism. Because L-ethylphenidate is the predominant isomer formed in humans after methylphenidate-ethanol co-exposure (plasma levels >1 ng/mL vs. pg/mL for the D-isomer) [4], authentic (S,S) reference material is essential for developing and validating enantioselective LC-MS/MS bioanalytical methods with appropriate limits of quantification (typically 0.5–1 ng/mL) [5].

Negative Control Enantiomer for in Vitro and in Vivo Pharmacological Studies of Dopamine Transporter Ligands

Given that the (S,S)-enantiomer produces no significant locomotor activation in mice at doses up to 10 mg/kg i.p., while the (R,R) enantiomer is equipotent to (R,R)-methylphenidate at the same dose [2], the (S,S) compound serves as the definitive negative-control enantiomer in experiments designed to establish stereospecificity of pharmacological effects. This application is critical for: (a) confirming that observed DAT-mediated effects are stereospecific rather than non-specific; (b) validating new DAT inhibitor screening assays where the (R,R) enantiomer serves as the active reference and the (S,S) enantiomer confirms assay discrimination; and (c) providing the inactive comparator in studies of ethylphenidate's off-target effects that may be enantiomer-independent.

Quote Request

Request a Quote for (S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.